molecular formula C19H17N5O4S B2593400 8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline CAS No. 901735-93-1

8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline

Cat. No.: B2593400
CAS No.: 901735-93-1
M. Wt: 411.44
InChI Key: HZPHIDNBZFMUAM-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a triazoloquinazoline derivative characterized by a fused triazole-quinazoline core with methoxy groups at positions 8 and 9, a methyl group at position 2, and a 3-nitrophenylmethylsulfanyl moiety at position 5. Triazoloquinazolines are pharmacologically significant due to their diverse biological activities, including anticancer, antimicrobial, and receptor modulation properties . The sulfur atom at position 5, as seen in this compound, is known to broaden biological activity by enhancing interactions with target enzymes or receptors .

Properties

IUPAC Name

8,9-dimethoxy-2-methyl-5-[(3-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4S/c1-11-20-18-14-8-16(27-2)17(28-3)9-15(14)21-19(23(18)22-11)29-10-12-5-4-6-13(7-12)24(25)26/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPHIDNBZFMUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazoloquinazolines are highly dependent on substituents at positions 2, 5, and 8/7. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Compound Name / ID Substituents (Position) Key Properties Biological Activity Synthesis Yield Reference
Target Compound 2-CH₃, 5-(3-NO₂C₆H₄CH₂S), 8,9-OCH₃ High lipophilicity (due to NO₂), molecular weight ~470 g/mol* Anticancer (predicted), antimicrobial potential Not reported
5f 2-phenethyloxy, 7,8-OCH₃ Moderate solubility (polar OCH₃ groups) Antifungal, antibacterial 65–78%
5g 2-CH₃, 5-SCH₃, 8-CH₃ Low molecular weight (~290 g/mol), crystalline Not specified 42–76%
2-Benzyl derivative 2-benzyl Melting point 166–168°C Anticancer (tested) 92%
2-(Phenethyl) 2-phenethyl Melting point 112–114°C Anticancer (tested) 76%
860650-29-9 2-CH₂CH₃, 5-(3-OCH₃C₆H₄CH₂S), 8,9-OCH₃ Molecular weight 410.49 g/mol Fluorophore properties Not reported

*Molecular weight inferred from analogous structures.

Key Observations:
  • Position 2 : Methyl (target) vs. ethyl (e.g., 860650-29-9) or benzyl groups (e.g., 2-benzyl derivative) influences steric bulk and lipophilicity. Ethyl groups may enhance membrane permeability, while methyl groups favor metabolic stability .
  • Positions 8/9 : Methoxy groups are conserved in the target and several analogs (e.g., 5f, 860650-29-9), contributing to hydrogen bonding and solubility .

Biological Activity

8,9-Dimethoxy-2-methyl-5-{[(3-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-C]quinazoline is a synthetic compound belonging to the class of triazoloquinazolines. This compound has garnered attention due to its potential biological activities, particularly in anticancer research. This article reviews the available data on its biological activity, including its cytotoxic effects and mechanisms of action.

Chemical Structure

The compound can be represented by the following chemical structure:

C16H18N4O4S\text{C}_{16}\text{H}_{18}\text{N}_4\text{O}_4\text{S}

Biological Activity Overview

The biological activity of this compound has primarily been evaluated through in vitro studies against various cancer cell lines. Key findings indicate significant cytotoxicity and potential mechanisms of action related to DNA interaction and topoisomerase inhibition.

Cytotoxicity

Research indicates that compounds within the triazoloquinazoline family exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and HCT-116 (colon cancer). For instance, derivatives similar to this compound have shown IC50 values ranging from 2.44 μM to 9.43 μM against these cell lines .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (μM)
Compound 16HepG26.29
Compound 16HCT-1162.44
Compound 17HepG27.12
Compound 18HCT-1163.91

DNA Intercalation

One significant mechanism through which this class of compounds exerts its cytotoxic effects is via DNA intercalation. The compounds can insert themselves between DNA base pairs, disrupting replication and transcription processes. This activity has been supported by studies showing that certain derivatives demonstrate strong binding affinity to DNA .

Topoisomerase II Inhibition

Another critical mechanism is the inhibition of topoisomerase II (Topo II), an enzyme essential for DNA replication and repair. Compounds similar to the target compound have been evaluated for their inhibitory effects on Topo II, with some exhibiting IC50 values significantly lower than doxorubicin, a known Topo II inhibitor .

Table 2: Topoisomerase II Inhibition Data

Compound IDIC50 (μM)
Compound 1615.16
Compound 1717.66
Doxorubicin8.23

Case Studies

Several studies have highlighted the potential of triazoloquinazolines in cancer therapy:

  • Study on HepG2 and HCT-116 Cells : A study demonstrated that derivatives showed promising results in inhibiting cell proliferation with significant cytotoxicity compared to standard treatments.
  • Mechanistic Studies : Further investigations into the molecular interactions revealed that these compounds could form stable complexes with DNA, leading to enhanced cytotoxic effects through both intercalation and enzyme inhibition.

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